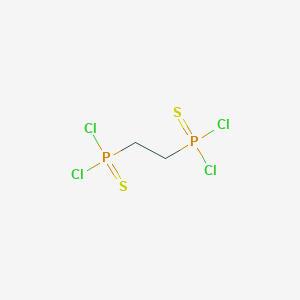

1,2-Bis(dichlorothiophosphonyl)ethane

Description

1,2-Bis(dichlorophosphino)ethane (CAS 28240-69-9) is an organophosphorus compound with the molecular formula Cl₂PCH₂CH₂PCl₂ and a molecular weight of 231.80 g/mol . It is a dichlorinated derivative of ethane with two phosphorus centers, each bonded to two chlorine atoms. This compound is characterized by its high reactivity due to the electron-withdrawing nature of the chlorine substituents, making it a versatile precursor in coordination chemistry and ligand synthesis. Key physical properties include a boiling point of 70°C at 1 mmHg and a density of 1.530 g/cm³ .

Properties

CAS No. |

1661-12-7 |

|---|---|

Molecular Formula |

C2H4Cl4P2S2 |

Molecular Weight |

295.9 g/mol |

IUPAC Name |

dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2 |

InChI Key |

WBTGKAWAYFLPRO-UHFFFAOYSA-N |

SMILES |

C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |

Canonical SMILES |

C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |

Synonyms |

1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1,2-Bis(dichlorophosphino)ethane with structurally related bisphosphino ligands:

Key Observations :

- Substituent Effects: Chlorine substituents in 1,2-Bis(dichlorophosphino)ethane impart strong electron-withdrawing properties, contrasting with electron-donating alkyl (ethyl, methyl) or aryl (phenyl) groups in related compounds. This influences their coordination behavior with transition metals .

- Molecular Weight: The dichloro derivative has a lower molecular weight compared to bulkier ligands like 1,2-Bis(diphenylphosphino)ethane (398.42 g/mol), which is widely used in catalysis (e.g., Suzuki coupling) .

Reactivity and Coordination Chemistry

- Electronic Effects: The Cl₂P groups in 1,2-Bis(dichlorophosphino)ethane stabilize metals in higher oxidation states due to their electron-withdrawing nature. In contrast, alkyl-substituted ligands (e.g., diethyl or dimethyl) enhance electron density at the metal center, favoring reductive elimination or catalytic cycles . Example: Copper(I) complexes with 1,2-Bis(diethylphosphino)ethane exhibit greater stability in non-polar solvents compared to dichloro derivatives, which require polar solvents for effective coordination .

- Steric Effects: Bulky substituents (e.g., cyclohexyl in 1,2-Bis(dicyclohexylphosphino)ethane) create steric hindrance, limiting access to the metal center. The dichloro derivative, with smaller substituents, allows for tighter metal-ligand bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.